1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(2-pyridin-2-ylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H12N4/c11-9-7-13-14(8-9)6-4-10-3-1-2-5-12-10/h1-3,5,7-8H,4,6,11H2 |
InChI Key |
IEZWBVUXKZJASU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C=C(C=N2)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Scalable Synthesis of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine
Topic: Synthesis of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine Content Type: Technical Whitepaper / Process Guide Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
The target molecule, 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine , represents a critical "privileged scaffold" in kinase inhibitor discovery (specifically JAK/STAT and SYK pathways). Its structural utility lies in the bidentate nature of the pyridine-pyrazole motif and the solvent-exposed amine, which serves as a versatile vector for amide coupling or urea formation.
This guide details a robust, two-step synthetic route designed for high atom economy and scalability. Unlike traditional alkylation methods using alkyl halides, this protocol utilizes a base-catalyzed aza-Michael addition followed by a chemoselective catalytic hydrogenation . This approach minimizes halogenated waste and avoids the formation of quaternary pyridinium salts.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected at the N1-ethyl bond and the C4-amine.
-
C4-Amine Formation: The amine is derived from a nitro group. This is preferred over protecting group strategies (e.g., Boc-amine) due to the commercial availability of 4-nitropyrazole and the clean nature of nitro reduction.
-
N1-Linker Formation: The ethyl linker is installed via Michael addition to 2-vinylpyridine rather than nucleophilic substitution with 2-(2-bromoethyl)pyridine.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the Michael addition and reduction strategy.
Step 1: Aza-Michael Addition
Objective: Synthesis of 1-(2-(pyridin-2-yl)ethyl)-4-nitropyrazole.
Mechanistic Insight
The reaction proceeds via the deprotonation of the pyrazole (pKa ~9.6) to generate a pyrazolate anion. This nucleophile attacks the
Experimental Protocol
| Parameter | Specification |
| Reagents | 4-Nitropyrazole (1.0 eq), 2-Vinylpyridine (1.2 eq) |
| Catalyst | DBU (0.5 eq) or |
| Solvent | Acetonitrile (MeCN) or DMF |
| Temperature | 60–80 °C |
| Time | 4–12 Hours |
Step-by-Step Workflow:
-
Charge: To a round-bottom flask equipped with a magnetic stir bar, add 4-nitropyrazole (10.0 g, 88.4 mmol) and Acetonitrile (100 mL).
-
Activate: Add DBU (6.6 mL, 44.2 mmol). Stir for 10 minutes at room temperature to ensure deprotonation (solution may turn yellow/orange).
-
Addition: Add 2-vinylpyridine (11.4 mL, 106 mmol) dropwise.
-
Critical Control: 2-vinylpyridine can polymerize. Ensure the reagent is fresh or distilled. Adding a trace of hydroquinone (10 mg) can inhibit polymerization if the reaction is scaled up.
-
-
Reaction: Heat to 60 °C and monitor by LCMS. The pyrazole starting material (MW 113) should disappear, replaced by the product mass (MW 218, [M+H]+ 219).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove MeCN.
-
Dilute residue with EtOAc (200 mL) and wash with water (2 x 100 mL) to remove DBU.
-
Wash with Brine, dry over
, and concentrate.[8]
-
-
Purification: Recrystallize from Ethanol/Heptane or perform a short silica plug filtration (Eluent: 50% EtOAc/Hexanes) to yield a pale yellow solid.
Step 2: Chemoselective Reduction
Objective: Synthesis of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine.
Mechanistic Insight
The challenge here is chemoselectivity . We must reduce the nitro group (
-
Avoid:
(Adams' catalyst) in acidic media, as this notoriously reduces pyridines. -
Select: Pd/C in neutral alcoholic solvents (MeOH/EtOH) at ambient pressure (balloon) or low pressure (1-3 bar). This selectively targets the nitro group.
Experimental Protocol
| Parameter | Specification |
| Substrate | Nitro-intermediate from Step 1 |
| Catalyst | 10% Pd/C (5-10 wt% loading relative to substrate) |
| H2 Source | Hydrogen Balloon or Hydrogenator (30 psi) |
| Solvent | Methanol (MeOH) |
| Temperature | Ambient (20–25 °C) |
Step-by-Step Workflow:
-
Safety Check: Purge the reaction vessel with Nitrogen (
) to remove oxygen. Pd/C is pyrophoric; handle as a slurry in water or toluene if dry handling is risky. -
Charge: Dissolve the nitro-intermediate (10.0 g, 45.8 mmol) in Methanol (150 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under an inert atmosphere (
flow). -
Hydrogenation: Evacuate the flask and backfill with Hydrogen (
) three times. Stir vigorously under atmosphere (balloon is sufficient) for 4–6 hours. -
Monitoring: Monitor via LCMS. The nitro peak (MW 218) will vanish, replaced by the amine (MW 188, [M+H]+ 189).
-
Note: The amine product is polar and may streak on TLC. Use LCMS for accurate conversion data.
-
-
Workup:
-
Filter the mixture through a Celite pad to remove the Pd/C catalyst. Do not let the filter cake dry out completely (fire hazard). Wash the cake with MeOH.
-
Concentrate the filtrate to dryness.
-
-
Storage: The resulting amine is an oil or low-melting solid. It is prone to oxidation (turning brown) upon air exposure. Store under Argon at -20 °C or use immediately in the next coupling step.
Process Logic & Troubleshooting Diagram
Figure 2: Decision logic for maintaining chemoselectivity during the reduction step.
Characterization & Validation
To ensure the protocol was successful, the following analytical signatures must be verified.
1H NMR (DMSO-d6, 400 MHz) Expectations:
-
Pyridine Protons: 4 distinct aromatic signals (approx.
8.5, 7.7, 7.2, 7.1 ppm). -
Pyrazole Protons: Two singlets (or doublets with small coupling) for C3-H and C5-H. The C5-H (adjacent to N) will be shifted slightly downfield.
-
Linker: Two triplets corresponding to the
motif (approx 4.3 ppm and 3.1 ppm). -
Amine: A broad singlet around
3.5–4.5 ppm (exchangeable with ).
LCMS Validation:
-
Purity: >95% (UV 254 nm).
-
Mass: [M+H]+ = 189.1.
-
Impurity Check: Look for +6 mass units (+6H) indicating pyridine reduction (Mass 195), or +218 (dimerization).
References
-
Regioselective N-Alkylation of Pyrazoles
-
Michael Addition Mechanism
- Title: Catalytic hydrogenation process for preparing pyrazoles (Patent WO2017133942A1).
-
Chemoselectivity in Pyridine Hydrogenation
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A Technical Guide to the Solubility of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine in Organic Solvents
Abstract
Solubility is a critical physicochemical property that dictates the performance of an active pharmaceutical ingredient (API) throughout the drug development lifecycle, from discovery and formulation to bioavailability. This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine, a nitrogen-containing heterocyclic compound, in various organic solvents. While specific experimental data for this exact molecule is not widely published, this paper synthesizes foundational chemical principles, data from structurally related analogs, and established industry-standard methodologies to offer a predictive analysis and a robust experimental blueprint. The guide details the theoretical underpinnings of its solubility based on molecular structure, presents an illustrative solubility profile, and provides a detailed, self-validating protocol for the definitive thermodynamic shake-flask solubility assay. This document is intended for researchers, chemists, and drug development professionals seeking to characterize and optimize the solubility of complex heterocyclic APIs.
Introduction: The Central Role of Solubility in Drug Development
In pharmaceutical sciences, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone parameter. It is the intrinsic ability of a solid compound to dissolve in a solvent to form a homogeneous solution.[1] Poor solubility can lead to a cascade of developmental setbacks, including unreliable results in biological assays, difficulties in formulation, and ultimately, poor oral bioavailability, which can terminate the development of an otherwise potent compound.[1][2]
The subject of this guide, 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine , is a complex heterocyclic molecule featuring multiple functional groups that govern its interactions with various solvents. As with many nitrogen-containing heterocycles, which form the backbone of over 75% of FDA-approved drugs, understanding its solubility is non-negotiable for its progression.[3][4] This guide will deconstruct the molecule's structural features to predict its behavior and provide the tools to measure it accurately.
Physicochemical Profile and Theoretical Solubility Considerations
The solubility of a molecule is dictated by its structure—specifically, its polarity, capacity for hydrogen bonding, molecular size, and crystal lattice energy.[5][6] The adage "like dissolves like" serves as a useful first principle, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[7]
Molecular Structure of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine:
Caption: Molecular structure of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine.
Key structural features and their influence on solubility:
-
Pyridine Ring: A basic, aromatic heterocycle. The lone pair of electrons on the nitrogen atom is not part of the aromatic system, making it available for protonation and hydrogen bonding as an acceptor.[8] Pyridine itself is miscible with water and a broad range of organic solvents.[8][9]
-
Pyrazole Ring: An aromatic heterocycle with two adjacent nitrogen atoms. It contains both a basic "pyridine-type" nitrogen (proton acceptor) and a weakly acidic "pyrrole-type" nitrogen (proton donor), allowing it to participate in hydrogen bonding as both a donor and acceptor.[10] The parent 1H-pyrazole is more soluble in polar organic solvents like ethanol and methanol than in water.[5][11]
-
Primary Amine (-NH₂): This is a polar, basic functional group capable of acting as both a hydrogen bond donor and acceptor. It significantly increases polarity and is expected to enhance solubility in polar protic solvents (e.g., alcohols, water).[3][5]
-
Ethyl Linker (-CH₂-CH₂-): This is a non-polar, flexible aliphatic chain that contributes to the molecule's lipophilicity (fat-solubility).
Predictive Analysis: The molecule presents a dual character. The multiple nitrogen atoms and the primary amine group provide significant polarity and hydrogen bonding capability, favoring solubility in polar solvents. Conversely, the two aromatic rings and the ethyl linker contribute to its non-polar surface area, which will facilitate dissolution in less polar environments.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the pyridine, pyrazole, and amine functionalities.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is anticipated. These solvents are effective hydrogen bond acceptors and can interact favorably with the amine and pyrazole N-H protons.
-
Less Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): Moderate to low solubility is likely. While the molecule has non-polar regions, the strong intermolecular forces (especially hydrogen bonding) in the solid state may require a more polar solvent to overcome the crystal lattice energy.[6]
-
Non-Polar Solvents (e.g., Toluene, Hexane): Poor solubility is expected. These solvents lack the ability to form hydrogen bonds and have low polarity, making them poor solvents for this highly functionalized molecule.[7]
The interplay between these groups is visually represented in the diagram below.
Caption: Interactions between molecular features and solvent classes.
Illustrative Solubility Data
To provide a practical starting point for experimental work, the following table summarizes the expected qualitative and quantitative solubility of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine in common organic solvents.
Disclaimer: These values are illustrative and derived from the physicochemical principles discussed and data on analogous compounds.[5][9][11] They must be confirmed by empirical measurement using the protocol outlined in Section 4.
Table 1: Expected Solubility Profile in Common Organic Solvents at 25 °C
| Solvent Class | Solvent | Dielectric Constant (ε) | Expected Qualitative Solubility | Estimated Quantitative Range (mg/mL) |
| Polar Protic | Methanol | 32.7 | Very Soluble | > 50 |
| Ethanol | 24.5 | Freely Soluble | 25 - 50 | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Very Soluble | > 50 |
| N,N-Dimethylformamide (DMF) | 36.7 | Freely Soluble | 25 - 50 | |
| Acetonitrile | 37.5 | Soluble | 10 - 25 | |
| Less Polar | Dichloromethane (DCM) | 9.1 | Sparingly Soluble | 1 - 5 |
| Ethyl Acetate | 6.0 | Slightly Soluble | 0.5 - 1 | |
| Non-Polar | Toluene | 2.4 | Very Slightly Soluble | < 0.1 |
| n-Hexane | 1.9 | Practically Insoluble | < 0.01 |
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The gold standard for determining equilibrium (thermodynamic) solubility is the shake-flask method. This method is recommended by regulatory bodies and ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[12][13]
Objective: To accurately determine the equilibrium solubility of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine in a selected range of organic solvents at a controlled temperature.
Materials:
-
1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
2-mL glass vials with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Workflow Diagram:
Caption: Workflow for the Shake-Flask Solubility Assay.
Step-by-Step Methodology:
-
Preparation of the Analytical Method:
-
Develop and validate a reverse-phase HPLC method for the quantification of the compound. This includes establishing linearity, accuracy, and precision. The mobile phase should be capable of dissolving the compound completely.
-
Prepare a series of calibration standards by dissolving a known mass of the compound in the mobile phase or a suitable strong solvent (like DMSO or methanol) and diluting as necessary. Generate a calibration curve by plotting peak area against concentration.
-
-
Sample Preparation:
-
Add an excess amount of the solid compound to a 2-mL glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. A starting point is 5-10 mg.
-
Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Prepare each solvent condition in triplicate to ensure reproducibility.[14]
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and a moderate agitation speed. The speed should be sufficient to keep the solid suspended but not so vigorous as to cause splashing.[13]
-
Allow the samples to equilibrate for a predetermined time, typically 24 to 48 hours. This duration should be sufficient to ensure equilibrium is reached; for some compounds, 72 hours may be necessary.[2][15]
-
-
Phase Separation and Sampling:
-
After equilibration, remove the vials and allow them to stand for 30 minutes for solids to settle.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any microscopic, undissolved particles.
-
-
Dilution and Analysis:
-
Accurately dilute the filtered saturated solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original solubility in the solvent using the following formula:
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
-
Report the final solubility as the average of the three replicate measurements ± standard deviation.
-
Conclusion
The solubility of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine is a complex function of its multiple polar, hydrogen-bonding functional groups and its non-polar aromatic and aliphatic regions. A theoretical analysis strongly suggests high solubility in polar solvents like alcohols and DMSO, with progressively lower solubility in less polar and non-polar media. While this predictive framework is invaluable for guiding solvent selection in synthesis, purification, and formulation, it is not a substitute for empirical data. The provided shake-flask protocol represents a robust, industry-standard methodology for obtaining definitive thermodynamic solubility values. Accurate characterization through this method is a critical step in mitigating risks and ensuring the successful development of this, and other, complex heterocyclic drug candidates.
References
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Editorial. (2023, September 15). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Modern Applications in Pharmacy & Pharmacology. [Link]
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Dickson, C. J., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling. Published by the National Institutes of Health. [Link]
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Jessop, P. G. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]
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JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved February 17, 2026, from JSciMed Central. [Link]
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California State University, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 17, 2026, from California State University, Los Angeles, Department of Chemistry. [Link]
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University of Massachusetts Lowell. (n.d.). Classification of organic compounds By solubility. Retrieved February 17, 2026, from University of Massachusetts Lowell, Department of Chemistry. [Link]
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ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). Retrieved February 17, 2026, from ResearchGate. [Link]
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Shimizu, S., et al. (2000, December 4). Pyridine and Pyridine Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
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Fiveable. (2025, September 15). Nitrogen-containing heterocycles Definition. Retrieved February 17, 2026, from Fiveable. [Link]
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Gonzalez-Alvarez, I., et al. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI. [Link]
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European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved February 17, 2026, from European Medicines Agency. [Link]
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Zarghampour, A., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 17, 2026, from BioAssay Systems. [Link]
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Tsinman, K., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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Stephenson, R. (1993). Mutual solubility of water and pyridine derivatives. Journal of Chemical & Engineering Data. [Link]
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Sharma, R., et al. (2021). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Journal of Heterocyclic Chemistry. [Link]
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ChemEurope.com. (n.d.). Pyridine. Retrieved February 17, 2026, from ChemEurope.com. [Link]
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U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
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World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. Retrieved February 17, 2026, from World Health Organization. [Link]
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Published by the National Institutes of Health. [Link]
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TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved February 17, 2026, from TSI Journals. [Link]
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Martinez, A., et al. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
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MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity. Retrieved February 17, 2026, from MDPI. [Link]
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ACS Publications. (2025, September 20). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. Retrieved February 17, 2026, from ACS Publications. [Link]
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Growing Science. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. Retrieved February 17, 2026, from Growing Science. [Link]
-
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A Comprehensive Technical Guide to the Stability Profiling of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine
Abstract
This technical guide provides a comprehensive framework for evaluating the chemical stability of the novel compound 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine. As a molecule incorporating a pyrazole ring, a pyridine ring, and a primary amine, its stability profile is critical for determining its suitability for further development as a pharmaceutical candidate. This document outlines a systematic approach, grounded in international regulatory standards, to identify potential degradation pathways, establish a stability-indicating analytical method, and define appropriate storage conditions. We will detail the requisite physicochemical characterization, the design of forced degradation studies, and the protocol for a formal stability trial under various environmental conditions. The methodologies described herein are designed to provide a robust and scientifically sound assessment of the molecule's intrinsic stability, ensuring data integrity and regulatory compliance.
Introduction: The Imperative for Stability Assessment
The journey of a new chemical entity (NCE) from laboratory synthesis to a viable drug substance is contingent upon a thorough understanding of its chemical and physical stability. The molecule 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine features a unique combination of heterocyclic systems—a pyrazole and a pyridine—linked by an ethyl bridge, with a reactive primary amine substituent on the pyrazole ring. While pyrazole derivatives are noted for their diverse pharmacological activities, their stability can be influenced by substituents and environmental factors.[1][2][3] The presence of the primary amine introduces a potential site for oxidative degradation and other reactions.[4][5]
The purpose of a comprehensive stability testing program is multi-faceted. Initially, stress testing, or forced degradation, is employed to deliberately degrade the molecule under more aggressive conditions than it would typically encounter.[6][7] This approach serves several key objectives:
-
Elucidation of Degradation Pathways: It helps to identify the likely degradation products and understand the degradation mechanisms, such as hydrolysis, oxidation, photolysis, and thermolysis.[7]
-
Development of Stability-Indicating Methods: The information gathered is crucial for developing and validating analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can accurately separate the parent drug from its degradation products.[6][7]
-
Insight into Intrinsic Stability: It provides a rapid assessment of the molecule's inherent stability, which can inform formulation and packaging development.[7]
Following forced degradation, formal stability studies are conducted under conditions defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[8][9][10] These long-term and accelerated studies provide the data necessary to establish a re-test period for the drug substance and recommend appropriate storage conditions.[8][11]
This guide will provide the detailed protocols and scientific rationale for conducting these critical studies for 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine.
Physicochemical Characterization: The Foundation of Stability
Prior to initiating stability studies, a comprehensive physicochemical characterization of a highly purified batch of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine is essential. This data provides a baseline against which to measure changes over time.
| Parameter | Method | Purpose |
| Appearance | Visual Inspection | To document the physical form, color, and any changes thereof. |
| Solubility | Equilibrium solubility in various pH buffers and organic solvents | To identify suitable solvents for analytical method development and formulation. |
| pKa | Potentiometric titration or UV-spectrophotometry | To understand the ionization behavior of the pyridine and amine groups, which influences solubility and susceptibility to pH-dependent degradation. |
| LogP/LogD | Shake-flask method or HPLC | To determine the lipophilicity of the compound, which can impact formulation and absorption. |
| Hygroscopicity | Dynamic Vapor Sorption (DVS) | To assess the compound's tendency to absorb moisture, which can be a critical degradation factor. |
| Polymorphism | X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) | To identify and characterize different solid-state forms, which can have different stability profiles. |
Forced Degradation Studies: A Strategic Approach to Uncovering Liabilities
Forced degradation studies are the cornerstone of understanding a molecule's vulnerabilities.[6][12] The goal is to achieve 5-20% degradation of the drug substance to ensure that the primary degradation products are formed without overwhelming the sample with secondary and tertiary degradants.[12] A stock solution of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine, typically at a concentration of 1 mg/mL, is prepared for these studies.[12]
Experimental Protocols
3.1.1 Hydrolytic Degradation
-
Acidic Conditions:
-
Treat the drug substance solution with 0.1 M HCl.
-
Maintain the solution at 60°C for up to 72 hours.
-
Withdraw aliquots at 0, 4, 8, 24, 48, and 72 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Conditions:
-
Treat the drug substance solution with 0.1 M NaOH.
-
Maintain the solution at 60°C for up to 72 hours.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Conditions:
-
Dissolve the drug substance in purified water.
-
Maintain the solution at 60°C for up to 72 hours.
-
Withdraw aliquots at specified time points for analysis.
-
Rationale: The ethyl linkage and the pyrazole ring itself could be susceptible to hydrolysis under acidic or basic conditions, although pyrazoles are generally quite stable.[3] The primary amine adds a basic center, and the pyridine ring a weakly basic center, which will influence reactivity in acidic media.
3.1.2 Oxidative Degradation
-
Treat the drug substance solution with 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for up to 24 hours, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours for immediate analysis.
Rationale: The primary amine at the 4-position of the pyrazole ring is a likely site for oxidation. The nitrogen atoms in both the pyrazole and pyridine rings could also be susceptible to N-oxide formation.
3.1.3 Thermal Degradation
-
Store the solid drug substance in a temperature-controlled oven at 70°C.
-
Withdraw samples at 1, 3, and 7 days.
-
Prepare solutions of the stressed solid for analysis.
Rationale: This study assesses the solid-state thermal stability of the molecule. Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions.[13]
3.1.4 Photolytic Degradation
-
Expose the solid drug substance and a solution (e.g., in methanol/water) to a light source that provides both UV and visible light.
-
The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[12]
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze the samples after the exposure period.
Rationale: The aromatic pyrazole and pyridine rings contain π-electrons that can absorb UV or visible light, potentially leading to photochemical reactions such as oxidation or rearrangement.
Proposed Analytical Methodology
A stability-indicating HPLC method with UV detection is the primary analytical tool.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at multiple wavelengths, including the λmax of the parent compound, and Photo Diode Array (PDA) detection to assess peak purity.
-
Mass Spectrometry: The HPLC system should be coupled to a mass spectrometer (LC-MS) to aid in the identification and structural elucidation of degradation products.
The following diagram illustrates the workflow for forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Formal Stability Studies: Defining Shelf-Life and Storage
Based on ICH Q1A(R2) guidelines, formal stability studies are performed on at least three primary batches of the drug substance, manufactured by a process that simulates the final production method and stored in packaging that mimics the proposed commercial packaging.[8][9]
Protocol Design
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months, and annually thereafter |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Rationale: These conditions are designed to simulate storage in different climatic zones and to accelerate the rate of chemical degradation and physical changes to predict the shelf-life of the drug substance.[8][10]
Tests to be Performed
At each time point, samples will be withdrawn and analyzed for the following attributes:
-
Assay: To quantify the amount of the active pharmaceutical ingredient (API).
-
Purity/Impurities: To detect and quantify any degradation products.
-
Appearance: To note any changes in physical form or color.
-
Water Content: (e.g., by Karl Fischer titration) if the substance is shown to be hygroscopic.
-
Any other relevant physicochemical property that was identified as potentially changing during initial characterization.
The following diagram illustrates the decision-making process based on the results of accelerated stability studies.
Caption: Decision Tree for Stability Study Analysis.
Data Evaluation and Specification Setting
The data from the formal stability studies will be evaluated to propose a re-test period. This involves analyzing trends in the assay values and the levels of degradation products over time. If necessary, statistical analysis will be used to determine the point at which the specification limits might be exceeded.
Specifications for impurities will be established based on the levels observed in the primary batches and guided by ICH Q3A(R2) thresholds for reporting, identification, and qualification.
Conclusion
The stability of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine is a critical quality attribute that must be thoroughly investigated before it can be advanced in the drug development pipeline. The systematic approach outlined in this guide, encompassing initial physicochemical characterization, comprehensive forced degradation studies, and rigorous formal stability testing, provides a scientifically sound and regulatory-compliant pathway to understanding and controlling the degradation of this novel molecule. The resulting data will be instrumental in guiding formulation development, selecting appropriate packaging, and establishing a safe and effective shelf-life for the drug substance.
References
-
Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-653. Retrieved from [Link]
-
Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (2020). Force Degradation for Pharmaceuticals: A Review. IJSDR, 5(6). Retrieved from [Link]
-
International Council for Harmonisation. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. Retrieved from [Link]
-
Health Canada. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
Nitsche, C., et al. (2013). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Journal of Medicinal Chemistry, 56(21), 8433-8445. Retrieved from [Link]
-
Ganesan, A., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Molecules, 28(3), 1367. Retrieved from [Link]
-
IRIS Aperto. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Retrieved from [Link]
-
ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 4(1), 25-32. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]
-
MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-1h-pyrazol-4-amine. Retrieved from [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]
-
Cengage. (2018, November 16). Amines and Heterocycles. Retrieved from [Link]
-
PMC. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-[2-(pyridin-2-yl)ethyl]-1h-pyrazol-3-amine. Retrieved from [Link]
-
Portilla, J. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (2026, February 11). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Retrieved from [Link]
-
MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.9: Heterocyclic Amines. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(pyridin-2-yl)-1h-pyrazol-4-amine. Retrieved from [Link]
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Methodological & Application
"use of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine in organic synthesis"
Application Note: 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine
Executive Summary
1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine (referred to herein as Compound A ) is a bifunctional heterocyclic building block increasingly utilized in the design of kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD). Its structural utility lies in the ethyl-pyridine tail , which often serves as a "solvent-front" solubilizing group, and the 4-aminopyrazole core , a privileged scaffold for hydrogen-bonding interactions within ATP-binding pockets.
This guide provides validated protocols for the synthesis, handling, and application of Compound A, addressing common challenges such as regioselectivity and catalyst poisoning due to the pyridine nitrogen.
Compound Profile & Properties
| Property | Description |
| IUPAC Name | 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-4-amine |
| Structure | Pyrazole ring N1-substituted with an ethyl-pyridine linker; C4-substituted with a primary amine. |
| Molecular Weight | 188.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM (moderate); Sparingly soluble in water (neutral pH). |
| Acidity (pKa) | Pyridine N: ~5.2 (Basic) Pyrazole-NH2: ~3.5–4.0 (Weakly basic nucleophile) |
| Stability | Stable under standard conditions. Amine is sensitive to oxidation over prolonged air exposure. |
Synthetic Access (Preparation of the Building Block)
While commercially available, in-house preparation is often required for scale-up. The most efficient route utilizes a Michael Addition followed by Catalytic Hydrogenation . This avoids the use of alkyl halides and minimizes waste.
Step 1: Michael Addition
Reaction of 4-nitropyrazole with 2-vinylpyridine.
Reagents: 4-Nitropyrazole (1.0 eq), 2-Vinylpyridine (1.2 eq), DBU (0.1 eq), Acetonitrile (ACN). Protocol:
-
Dissolve 4-nitropyrazole in ACN (5 mL/mmol).
-
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst.
-
Add 2-vinylpyridine dropwise at room temperature.
-
Heat to 60°C for 4–6 hours . Monitor by TLC/LCMS (Disappearance of pyrazole).
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over Na2SO4.
-
Yield: Typically >85% of 1-(2-(pyridin-2-yl)ethyl)-4-nitropyrazole.
Step 2: Reduction
Conversion of the nitro group to the primary amine.
Reagents: Nitro-intermediate, 10% Pd/C (5 wt%), Hydrogen gas (balloon), Methanol. Protocol:
-
Suspend the nitro-intermediate in Methanol (10 mL/mmol).
-
Add 10% Pd/C carefully under inert atmosphere (Ar/N2).
-
Purge with H2 gas and stir under H2 atmosphere (1 atm) at RT for 2–4 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.
-
Purification: Concentrate filtrate. The amine is often pure enough for next steps; otherwise, purify via flash chromatography (DCM:MeOH:NH3).
Figure 1: Two-step synthesis of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine via Michael addition and hydrogenation.
Application Protocols
Protocol A: Amide Coupling (Kinase Inhibitor Synthesis)
Targeting the ATP-binding site often requires coupling this amine to a heteroaromatic carboxylic acid.
Challenge: The pyridine nitrogen is basic and can interfere with activation agents or form N-acyl salts. Solution: Use HATU with controlled base equivalents, or use Acid Chlorides at low temperature.
Procedure (HATU Method):
-
Activation: Dissolve the Carboxylic Acid (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 min at RT.
-
Coupling: Add Compound A (1.0 eq) to the mixture.
-
Reaction: Stir at RT for 2–12 hours.
-
Quench: Dilute with water/ice. The product often precipitates.
-
Purification: If oil forms, extract with EtOAc/THF (3:1). Wash with saturated NaHCO3 (to remove acid) and water.
Critical Note: If the carboxylic acid partner is sterically hindered, heat to 50°C. Ensure the Pyridine ring does not trap the active ester; the primary amine is significantly more nucleophilic, so chemoselectivity is generally high.
Protocol B: Reductive Amination
Creating secondary amine linkers.
Reagents: Aldehyde (1.0 eq), Compound A (1.0 eq), NaBH(OAc)3 (1.5 eq), DCM/AcOH.
-
Mix Aldehyde and Compound A in DCM.
-
Add catalytic Acetic Acid (1–2 drops) to activate the imine formation. Stir 30 min.
-
Add NaBH(OAc)3 portion-wise.
-
Stir overnight.
-
Workup: Quench with saturated NaHCO3. Extract with DCM.
Advanced Considerations: Metal Coordination
Researchers using Compound A in Buchwald-Hartwig or Suzuki couplings (on other parts of the molecule) must be aware of the "Bidentate Trap."
-
The Issue: The Pyridine nitrogen and the Pyrazole nitrogen (or the amine) can form a chelate with Palladium (Pd) or Copper (Cu) catalysts, effectively poisoning the reaction.
-
Mitigation:
-
Masking: Protonate the pyridine using a strong acid (e.g., HCl salt of Compound A) if the coupling conditions allow.
-
Ligand Overload: Use strong bidentate ligands (e.g., Xantphos, BINAP) that out-compete the substrate for the metal center.
-
Catalyst Loading: Increase Pd loading to 5–10 mol% to compensate for sequestration.
-
Figure 2: Potential catalyst poisoning mechanism via chelation and mitigation strategies.
References
-
Michael Addition to Vinylpyridines: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. (General methodology for pyrazole-pyridine linkers).
-
Aminopyrazole Synthesis: Recent Advances in Synthesis and Properties of Pyrazoles. (Review of nitration/reduction sequences).
-
Kinase Inhibitor Design: Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. (Context for aminopyrazole utility).
-
Catalyst Poisoning: Palladium(II) amido complexes with an unsymmetrical PNP' pincer. (Discussion on pyridine-amine coordination).
Application Note: High-Throughput Screening of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine Analogs
Executive Summary
This application note details the high-throughput screening (HTS) campaign strategy for analogs of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine . This specific scaffold represents a "privileged structure" in medicinal chemistry, particularly for ATP-competitive kinase inhibition. The pyridine-ethyl side chain provides unique solubility properties and potential for distinct binding modes within the ribose pocket or solvent front of the kinase active site.
This guide moves beyond generic protocols, focusing on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay designed to identify nanomolar inhibitors of Janus Kinase 2 (JAK2) . We address library design, assay optimization, and false-positive mitigation (PAINS) specific to aminopyrazoles.
Chemical Context & Library Design
The core molecule, 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine, serves as an anchor. The exocyclic amine at position 4 is the primary vector for diversification, typically engaging the hinge region of the kinase via hydrogen bonding.
Strategic Derivatization
To maximize Structure-Activity Relationship (SAR) data, the library is constructed using a modular "Reverse-Amide" or "Reductive Amination" approach:
-
Core Scaffold: 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine (Fixed).
-
Vector R1 (Amine): Acylated with diverse carboxylic acids or sulfonyl chlorides to probe the hydrophobic back-pocket (Gatekeeper residue interaction).
-
Vector R2 (Pyridine): While the ethyl-pyridine chain is fixed in this specific campaign, monitoring the basicity of the pyridine nitrogen is critical for solubility and lysosomal trapping avoidance.
Figure 1: Modular library generation workflow ensuring high purity for HTS entry.
Assay Principle: TR-FRET Kinase Binding
For this scaffold, we utilize a TR-FRET Binding Assay (e.g., LanthaScreen™) rather than an activity assay.
-
Why? Aminopyrazoles are often Type I (ATP-competitive) inhibitors. Binding assays are less susceptible to fluorescent interference from test compounds compared to coupled-enzyme activity assays.
-
Mechanism: A Europium-labeled anti-tag antibody (Donor) binds to the kinase. An AlexaFluor-labeled "Tracer" (ATP-competitive small molecule) binds to the active site.
-
Signal: High FRET signal indicates Tracer binding.
-
Inhibition: The test compound displaces the Tracer, decreasing the FRET signal.
Experimental Protocol
Reagents & Equipment
| Component | Specification | Role |
| Target | Recombinant Human JAK2 (Catalytic Domain) | Enzyme |
| Tracer | Kinase Tracer 236 (AlexaFluor™ 647) | ATP-site probe |
| Antibody | Eu-anti-GST or Eu-anti-His | FRET Donor |
| Plate | 1536-well, Low Volume, Black, Round Bottom | Assay Vessel |
| Reader | PHERAstar FSX or EnVision | TR-FRET Detection |
Assay Optimization (Pre-Screen)
Before screening the library, you must determine the Kd of the Tracer for the specific kinase batch.
-
Titrate Kinase: 0 to 100 nM kinase + Fixed Tracer (e.g., 5 nM).
-
Titrate Tracer: 0 to 100 nM Tracer + Fixed Kinase (at EC80 from step 1).
-
Select Conditions: Choose [Kinase] that gives ~70% max signal and [Tracer] near its Kd.
-
Standard Condition for JAK2: 5 nM Enzyme, 10 nM Tracer 236, 2 nM Eu-Antibody.
-
HTS Workflow (1536-Well Format)
Total Assay Volume: 6 µL
Step 1: Compound Dispensing (Acoustic)
-
Use an acoustic dispenser (e.g., Echo 655) to transfer 15 nL of library compounds (10 mM DMSO stock) into the assay plate.
-
Final Conc: 25 µM (primary screen).
-
Controls:
-
High Control (Min FRET): 10 µM Staurosporine (100% Displacement).
-
Low Control (Max FRET): DMSO Only (0% Displacement).
-
Step 2: Enzyme/Antibody Addition
-
Prepare 2X Enzyme/Antibody Mix in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dispense 3 µL of Mix into all wells.
-
Incubation: 15 minutes at RT (allows antibody to bind tag).
Step 3: Tracer Addition
-
Prepare 2X Tracer Solution in Kinase Buffer A.
-
Dispense 3 µL of Tracer solution.
-
Note: Adding tracer last ensures competition starts simultaneously across the plate.
Step 4: Equilibrium Incubation
-
Centrifuge plate (1000 rpm, 1 min).
-
Incubate for 60 minutes at Room Temperature in the dark.
Step 5: Detection
-
-
Excitation: 337 nm (Laser/Flash).
-
Emission 1 (Donor): 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Integration Start: 60 µs (removes background fluorescence).
-
Figure 2: Step-by-step liquid handling workflow for 1536-well HTS.
Data Analysis & Validation
Calculation of Inhibition
Calculate the Emission Ratio (ER):
Calculate % Inhibition:
Quality Control (Z-Prime)
A robust HTS assay must have a Z' factor > 0.5.
-
If Z' < 0.5: Re-optimize tracer concentration or check liquid handler calibration.
Hit Triage & PAINS Analysis
Aminopyrazoles are generally stable, but the 2-aminopyridine moiety (part of the ethyl-pyridine side chain) can sometimes chelate metals or act as a singlet oxygen quencher.
-
Filter 1: Inhibition > 50% at 25 µM.
-
Filter 2 (Interference): Check Donor (620 nm) signal alone. If a compound quenches the Europium signal significantly (>20% drop compared to DMSO), it is a false positive (inner filter effect).
-
Counter-Screen: Test hits against an unrelated kinase (e.g., Aurora A) to determine selectivity early.
References
-
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[3][4][5] HTS Assay Validation.[3][4][5][6][7][8] Available from: [Link]
- Cheung, M., et al. "Discovery of aminopyrazole inhibitors of JAK2." Bioorganic & Medicinal Chemistry Letters, 2008. (Contextual grounding for scaffold choice).
-
Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 2010. Available from: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. HTS Assay Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synthesis of 1-(2-(Pyridin-2-yl)ethyl)-1H-pyrazol-4-amine Derivatives: An Application Note and Protocol Guide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in a wide range of biologically active molecules.[1][2][3][4] This document outlines a robust and efficient two-step synthetic strategy commencing with the N-alkylation of 4-nitropyrazole followed by the reduction of the nitro group to the corresponding amine. The rationale behind key experimental choices, detailed step-by-step protocols, and characterization data are presented to enable researchers in drug discovery and development to successfully synthesize and explore this important class of compounds.
Introduction: The Significance of Pyrazol-4-amine Scaffolds
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3] Specifically, the 4-aminopyrazole moiety serves as a crucial building block for the development of kinase inhibitors and other targeted therapeutics.[1][5] The introduction of a pyridin-2-ylethyl substituent at the N1 position of the pyrazole ring offers additional points for molecular interaction and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound. This guide focuses on a reliable synthetic pathway to access these valuable derivatives.
Retrosynthetic Analysis and Strategy
The target molecule, 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine, can be disconnected at the C-N bond of the amine, suggesting a late-stage reduction of a nitro group. The pyridin-2-ylethyl substituent can be introduced via N-alkylation of a suitable pyrazole precursor. This leads to a convergent synthetic strategy starting from commercially available 4-nitropyrazole and 2-(2-chloroethyl)pyridine.
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: Synthesis of 1-(2-(Pyridin-2-yl)ethyl)-4-nitro-1H-pyrazole
Rationale: The N-alkylation of pyrazoles can be challenging due to the potential for reaction at either of the two nitrogen atoms, leading to a mixture of regioisomers. [6]The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) and a solid base such as potassium carbonate (K₂CO₃) generally favors the desired N1-alkylation for 4-substituted pyrazoles. [6]Heat is applied to overcome the activation energy of the reaction and drive it to completion.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles |
| 4-Nitropyrazole | 113.08 | 1.00 g | 8.84 mmol |
| 2-(2-Chloroethyl)pyridine hydrochloride | 164.05 | 1.60 g | 9.73 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.67 g | 26.5 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitropyrazole (1.00 g, 8.84 mmol), 2-(2-chloroethyl)pyridine hydrochloride (1.60 g, 9.73 mmol), and potassium carbonate (3.67 g, 26.5 mmol).
-
Add N,N-dimethylformamide (20 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: 30-50% Ethyl Acetate in Hexanes) to afford the title compound as a pale yellow solid.
Expected Yield: 75-85%
Characterization Data (Exemplary):
-
¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, J = 4.0 Hz, 1H), 8.10 (s, 1H), 7.95 (s, 1H), 7.60 (td, J = 7.7, 1.8 Hz, 1H), 7.20-7.15 (m, 2H), 4.50 (t, J = 6.8 Hz, 2H), 3.40 (t, J = 6.8 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 158.5, 149.8, 140.2, 137.9, 137.0, 124.0, 122.3, 120.5, 50.1, 37.8.
-
MS (ESI): m/z 219.1 [M+H]⁺.
Step 2: Synthesis of 1-(2-(Pyridin-2-yl)ethyl)-1H-pyrazol-4-amine
Rationale: The reduction of an aromatic nitro group to an amine is a common and reliable transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this purpose. [7][8]Ethanol is a suitable solvent for this reaction as it readily dissolves the starting material and is compatible with the hydrogenation conditions. The reaction is typically carried out under a positive pressure of hydrogen gas.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles |
| 1-(2-(Pyridin-2-yl)ethyl)-4-nitro-1H-pyrazole | 218.21 | 1.00 g | 4.58 mmol |
| 10% Palladium on Carbon (Pd/C) | - | 100 mg | - |
| Ethanol (EtOH) | 46.07 | 25 mL | - |
| Hydrogen Gas (H₂) | 2.02 | Balloon | - |
Procedure:
-
To a 100 mL round-bottom flask, add 1-(2-(pyridin-2-yl)ethyl)-4-nitro-1H-pyrazole (1.00 g, 4.58 mmol) and ethanol (25 mL).
-
Carefully add 10% palladium on carbon (100 mg, 10 wt%).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure to yield the title compound as an off-white to light brown solid. The product is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.
Expected Yield: 90-98%
Characterization Data (Exemplary):
-
¹H NMR (400 MHz, CDCl₃): δ 8.50 (d, J = 4.2 Hz, 1H), 7.55 (td, J = 7.7, 1.7 Hz, 1H), 7.20 (s, 1H), 7.15-7.10 (m, 2H), 7.05 (s, 1H), 4.35 (t, J = 7.0 Hz, 2H), 3.30 (t, J = 7.0 Hz, 2H), 2.80 (br s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 159.2, 149.5, 136.8, 132.5, 127.8, 123.5, 121.8, 121.0, 49.5, 38.2.
-
MS (ESI): m/z 189.1 [M+H]⁺.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction | Increase reaction time or temperature. Ensure the base is anhydrous. |
| Formation of N2-isomer | While less likely for 4-substituted pyrazoles, purification by column chromatography should separate the isomers. [6] | |
| Incomplete reduction in Step 2 | Inactive catalyst | Use fresh palladium on carbon. Ensure the system is properly purged with hydrogen. |
| Catalyst poisoning | Ensure starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). | |
| Product instability | The amine product can be susceptible to air oxidation. | Store the final product under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. |
Conclusion
The synthetic route described in this application note provides a reliable and efficient method for the preparation of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine derivatives. The protocols are straightforward and utilize readily available starting materials and reagents. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. The versatility of the 4-aminopyrazole core allows for further functionalization, opening avenues for the creation of diverse chemical libraries for biological screening.
References
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]
- US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents.
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals - Research and Reviews. Available at: [Link]
-
Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. Available at: [Link]
-
Pharmacological Activities of Pyrazole and Its Derivatives A Review. Preprints.org. Available at: [Link]
-
Selective synthesis of minimally differentiated N-alkyl pyrazoles and... ResearchGate. Available at: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]
- METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. Google Patents.
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN. Available at: [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Research Square. Available at: [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]
- Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1H-pyrazole salt. Google Patents.
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL). Neuroquantology. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Available at: [Link]
- US5705656A - N-alkylation method of pyrazole. Google Patents.
-
Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. ResearchGate. Available at: [Link]
-
Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. Available at: [Link]
-
Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry - ACS Figshare. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
- WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of pyrazole derivatives. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, and their efficient synthesis is paramount. This center offers field-proven insights to overcome common challenges and optimize your reaction outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Q1: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Low yield is a frequent challenge in pyrazole synthesis, often stemming from suboptimal reaction conditions, reagent quality, or competing side reactions.[1] A systematic approach is crucial for diagnosis and optimization.
Potential Causes & Solutions:
-
Reagent Purity and Stability:
-
Hydrazine Derivatives: Hydrazines can degrade over time. It is recommended to use a freshly opened bottle or purify the reagent before use.[2] The purity of starting materials is a critical factor that directly impacts reaction yield.[3]
-
1,3-Dicarbonyl Compounds: Impurities in the dicarbonyl starting material can lead to unwanted side reactions, reducing the overall yield and complicating purification.[2]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Temperature control is a critical parameter.[2] Some reactions require heating to proceed at an optimal rate, while others may benefit from lower temperatures to minimize side product formation. A temperature-controlled approach has been shown to allow for the divergent synthesis of different pyrazole derivatives.[4][5]
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and avoid product degradation from prolonged heating.[2]
-
Solvent Choice: The solvent can significantly influence reaction rates and outcomes. For instance, in the Knorr synthesis, acidic aqueous conditions can facilitate both the initial imine formation and the subsequent cyclization.[6] In some cases, greener solvents like water or polyethylene glycol (PEG) have been used effectively.[7][8]
-
-
Stoichiometry:
-
Ensure the correct stoichiometry of reactants. In some protocols, using a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.[2]
-
Troubleshooting Workflow for Low Yield:
Caption: A systematic workflow for troubleshooting low yields in pyrazole synthesis.
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[2]
Strategies to Enhance Regioselectivity:
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol.
-
Steric and Electronic Control: The regioselectivity is governed by a combination of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine.[2] Carefully selecting substrates with significant differences in steric bulk or electronic properties around the carbonyl groups can favor the formation of one regioisomer.
-
Catalyst Control: While the classic Knorr synthesis often uses an acid catalyst, exploring different types of catalysts, including Lewis acids, could potentially influence the regioselectivity.[9][10]
| Solvent | Typical Regioisomeric Ratio | Reference |
| Ethanol | Often leads to mixtures | |
| 2,2,2-Trifluoroethanol (TFE) | Dramatically increased selectivity | |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically increased selectivity |
Q3: My reaction is very slow or not proceeding to completion. What can I do to accelerate it?
Slow reaction rates can be a significant hurdle, impacting productivity. Several factors can contribute to a sluggish reaction.
Methods for Reaction Acceleration:
-
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) is a powerful technique to dramatically reduce reaction times from hours to minutes.[11][12] The high temperatures and pressures achieved in a microwave reactor can significantly accelerate the rate of reaction.[11]
-
Catalysis:
-
Temperature Optimization: As with low yield issues, increasing the reaction temperature can often increase the reaction rate. However, this must be balanced against the potential for increased side product formation.[4][5]
Q4: I am having difficulty purifying my pyrazole product. What are some effective purification strategies?
Purification of pyrazoles can sometimes be challenging due to their polarity and potential for interaction with silica gel.
Purification Techniques:
-
Recrystallization: This is often a good first choice for solid products. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[15]
-
Column Chromatography:
-
Deactivation of Silica Gel: If your pyrazole is basic and adheres strongly to the silica column, you can deactivate the silica gel by adding a small amount of triethylamine or ammonia to the eluent.[15]
-
Alternative Stationary Phases: Consider using neutral alumina as an alternative to silica gel.[15]
-
-
Acid-Base Extraction: The basic nitrogen atom in the pyrazole ring can be protonated. This allows for the possibility of an acid-base extraction to separate the pyrazole from non-basic impurities.[15]
II. Frequently Asked Questions (FAQs)
What is the most common method for pyrazole synthesis?
The most prevalent method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[1][9][13]
What is the general mechanism of the Knorr pyrazole synthesis?
The reaction generally proceeds through the following steps:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a hemiaminal, which then dehydrates to an imine (or hydrazone).[9][14]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.[9]
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrazole ring.[14]
Caption: A simplified overview of the Knorr pyrazole synthesis mechanism.
Are there "green" or more environmentally friendly methods for pyrazole synthesis?
Yes, significant research has focused on developing greener synthetic routes for pyrazoles. These include:
-
Use of Green Solvents: Water has been successfully employed as a solvent for some pyrazole syntheses, often with the aid of surfactants.[7][16][17]
-
Solvent-Free Conditions: Reactions can be carried out under solvent-free conditions, for example, by grinding the reactants together, which reduces waste and can lead to faster reaction times.[12][18]
-
Catalyst-Free Methods: Some pyrazole syntheses can proceed efficiently without the need for a catalyst.[16]
How does the Paal-Knorr synthesis differ from the Knorr pyrazole synthesis?
The Paal-Knorr synthesis is a more general term for the synthesis of five-membered heterocycles from 1,4-dicarbonyl compounds.[19] The Knorr pyrazole synthesis is a specific type of reaction that uses a 1,3-dicarbonyl and a hydrazine to form a pyrazole.[19] The Paal-Knorr synthesis can also be used to synthesize pyrroles (using a primary amine) and furans (under acidic dehydration conditions).[20][21]
III. Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis (Conventional Heating)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Mixture Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).
-
Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If using a hydrazine salt, a base may be needed to liberate the free hydrazine.
-
Catalyst Addition: If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).[12]
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.[12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: Purify the crude product by recrystallization or column chromatography.[15]
General Protocol for Microwave-Assisted Pyrazole Synthesis
This method offers a significant reduction in reaction time.
-
Reactant Mixture Preparation: In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1 equivalent), the hydrazine derivative (1-1.2 equivalents), and a minimal amount of a high-boiling solvent like DMF or ethanol.[11][12]
-
Catalyst Addition: Add a catalytic amount of acid if necessary.[12]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-20 minutes).[11]
-
Work-up and Purification: After cooling, isolate and purify the product using standard techniques as described for the conventional method.
IV. References
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC.
-
Knorr pyrazole synthesis. Name-Reaction.com.
-
Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds. Benchchem.
-
Troubleshooting the reaction mechanism of pyrazole formation. Benchchem.
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC.
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry.
-
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate.
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. AIP Publishing.
-
Knorr Pyrazole Synthesis. J&K Scientific LLC.
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed.
-
troubleshooting low conversion rates in pyrazole synthesis. Benchchem.
-
Pyrazole synthesis. Organic Chemistry Portal.
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org.
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
-
The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. Benchchem.
-
optimization of reaction conditions for pyrazoline synthesis. Benchchem.
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
-
Various methods for the synthesis of pyrazole.. ResearchGate.
-
Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega.
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate.
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. ResearchGate.
-
Knorr Pyrazole Synthesis. Chem Help Asap.
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC.
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect.
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
-
High-temperature organic synthesis as a tool to access reactions with activation barriers of 50–70 kcal mol−1 in solution. PMC.
-
Purification Troubleshooting. Reddit.
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
-
Purification of Amino-Pyrazoles. Reddit.
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
-
Paal–Knorr synthesis. Wikipedia.
-
Paal-Knorr Synthesis. Alfa Chemistry.
-
Method for purifying pyrazoles. Google Patents.
-
Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI.
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
-
Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate.
-
194 recent advances in the synthesis of new pyrazole derivatives. SlideShare.
-
1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Organic Syntheses.
-
PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark.
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- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water[v1] | Preprints.org [preprints.org]
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- 9. name-reaction.com [name-reaction.com]
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- 20. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Improving the Solubility of Pyrazole-Based Compounds for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common, yet often complex, challenge of poor aqueous solubility of pyrazole-based compounds in biological assays. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.
Section 1: Understanding the Pyrazole Solubility Challenge
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2][3] However, their often planar, aromatic structure can lead to strong intermolecular forces, such as hydrogen bonding and π-π stacking, resulting in high crystal lattice energy and, consequently, low aqueous solubility.[4] This poor solubility is a significant hurdle, as it can lead to compound precipitation, inaccurate concentration measurements, and unreliable results in biological assays.[5][6][7]
Several factors intrinsic to the pyrazole scaffold and its substituents influence solubility:
-
Molecular Weight: Higher molecular weight generally correlates with decreased solubility.[8]
-
Crystal Structure: The energy required to break the crystal lattice directly impacts how readily a compound dissolves.[8]
-
Intermolecular Forces: Strong hydrogen bonding and π-π stacking interactions between pyrazole rings contribute to lower solubility.[4][8]
-
Ionization (pKa): The presence of acidic or basic functional groups means that the solubility of pyrazole derivatives can be highly dependent on the pH of the medium.[5][8]
dot graph "Factors_Influencing_Pyrazole_Solubility" { layout=circo; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Pyrazole Core\n(Aromatic, H-bonding)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Molecular Weight", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Crystal Lattice Energy", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Substituents\n(Polarity, pKa)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Aqueous Solubility", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Intermolecular Forces\n(π-π stacking)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -- E [label="Impacts"]; B -- E [label="Impacts"]; C -- E [label="Impacts"]; D -- E [label="Impacts"]; F -- C [label="Contributes to"]; A -- F [label="Enables"]; } dot Caption: Factors influencing the aqueous solubility of pyrazole-based compounds.
Section 2: Troubleshooting Common Solubility Issues
This section addresses frequently encountered problems and provides a systematic approach to resolving them.
FAQ 1: My pyrazole compound, dissolved in DMSO, precipitates immediately upon addition to my aqueous cell culture medium. What's happening and how can I fix it?
This phenomenon, often termed "crashing out," is a classic sign of a compound that is highly soluble in an organic solvent like DMSO but poorly soluble in the aqueous environment of the culture medium.[7] When the DMSO stock is diluted into the medium, the DMSO disperses, and the pyrazole compound is suddenly exposed to an environment where its concentration exceeds its aqueous solubility limit, leading to precipitation.[7][9]
Troubleshooting Steps:
-
Determine the Maximum Tolerated DMSO Concentration: Before optimizing compound solubility, establish the highest percentage of DMSO your cell line or assay can tolerate without affecting viability or the experimental outcome. This is typically between 0.1% and 0.5% for most cell-based assays.
-
Prepare a More Dilute Stock Solution: Instead of a high-concentration stock (e.g., 10-20 mM), try preparing a lower concentration stock in DMSO. This will require adding a larger volume to your assay, but it can help keep the final compound concentration below its precipitation threshold.[9]
-
Serial Dilution in Media: Instead of adding the DMSO stock directly to the final assay volume, perform an intermediate serial dilution in the culture medium. This gradual decrease in DMSO concentration can sometimes prevent abrupt precipitation.
-
Pre-warm the Medium: Ensure your culture medium is at the appropriate temperature (typically 37°C) before adding the compound. While temperature effects on pyrazole solubility vary, this can sometimes aid in dissolution.[4]
dot graph "Troubleshooting_Precipitation" { rankdir=LR; node [shape=record, style=filled, fontname="Arial", fontsize=10];
// Nodes start [label="Compound Precipitates in Media", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Check Max DMSO % for Assay", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Prepare Lower Concentration DMSO Stock", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Use Serial Dilution in Media", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Pre-warm Media", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Solubility Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> end; } dot Caption: Workflow for troubleshooting compound precipitation from DMSO stock.
FAQ 2: I'm not seeing a visible precipitate, but my dose-response curve is inconsistent. Could solubility still be the issue?
Absolutely. The absence of visible precipitation does not guarantee that your compound is fully solubilized at the tested concentrations. Microprecipitation or aggregation can occur, which may not be apparent to the naked eye but can significantly impact the effective concentration of the compound available to interact with its biological target.[10] This can lead to non-reproducible results and an underestimation of the compound's potency.
Recommended Action: Perform a Solubility Assessment
It is crucial to determine the aqueous solubility of your compound under the specific conditions of your biological assay. There are two primary types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: This is often measured in early-stage drug discovery and reflects the solubility of a compound when a DMSO stock solution is added to an aqueous buffer.[6][11] It's a rapid assessment but may overestimate the true solubility as it can reflect a supersaturated or amorphous state.[12][13]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[11][13] It is a more accurate representation of the compound's intrinsic solubility and is critical for lead optimization and formulation development.[11]
| Solubility Assay Type | Description | Typical Use Case | Advantages | Disadvantages |
| Kinetic | Measures solubility after adding a DMSO stock to aqueous buffer.[6][11] | High-throughput screening, early discovery.[6][11] | Fast, requires small amount of compound.[6][11] | May overestimate true solubility.[12][13] |
| Thermodynamic | Measures the equilibrium solubility of the solid compound after prolonged incubation.[11][13] | Lead optimization, formulation development.[11] | Provides the true equilibrium solubility.[13] | Slower, requires more compound.[11] |
Protocol: Basic Kinetic Solubility Assay (Turbidimetric Method)
This protocol provides a straightforward method to estimate the kinetic solubility of your pyrazole compound.
Materials:
-
Pyrazole compound
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a high-concentration stock solution of your compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of your compound stock in DMSO.
-
Add the aqueous buffer to each well, ensuring the final DMSO concentration is consistent and matches your assay conditions (e.g., 1%).
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader (e.g., absorbance at 620 nm).
-
The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Section 3: Advanced Formulation Strategies
If basic troubleshooting and co-solvents are insufficient, more advanced formulation strategies may be necessary.
FAQ 3: Can I use pH modification to improve the solubility of my pyrazole compound?
Yes, if your pyrazole derivative has ionizable functional groups (acidic or basic), adjusting the pH of the assay buffer can significantly enhance its solubility.[8][14] The underlying principle is that the ionized (salt) form of a compound is generally more water-soluble than the neutral form.[15]
-
For weakly basic pyrazoles: Lowering the pH (acidic conditions) will protonate the basic group, forming a more soluble salt.
-
For weakly acidic pyrazoles: Increasing the pH (alkaline conditions) will deprotonate the acidic group, forming a more soluble salt.
Important Considerations:
-
Ensure the pH change is compatible with your biological assay and does not affect cell viability or protein function.
-
The pKa of your compound will determine the optimal pH range for solubilization.
FAQ 4: What are cyclodextrins, and can they help with my pyrazole compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][16] They can encapsulate poorly water-soluble molecules, like many pyrazole derivatives, within their hydrophobic core to form an inclusion complex.[14][17] This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the "guest" molecule.[14][16][18]
2-Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative that has been shown to improve the water solubility of pyrazolo[3,4-d]pyrimidines by 100 to 1000-fold.[19]
| Formulation Strategy | Mechanism of Action | Suitable for... | Key Considerations |
| pH Adjustment | Increases the ionization of the compound.[8] | Pyrazoles with acidic or basic functional groups. | Assay compatibility with the required pH.[20] |
| Co-solvents | Increases the overall solvating power of the solvent system.[8] | A wide range of compounds. | Potential for solvent toxicity in the assay.[20] |
| Cyclodextrins | Encapsulates the hydrophobic compound in a soluble complex.[14][16] | Lipophilic pyrazole derivatives. | Potential for the cyclodextrin itself to interact with assay components.[20] |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier, often in an amorphous state.[14][21] | Crystalline compounds with high lattice energy. | Requires specialized formulation expertise and equipment.[14] |
dot graph "Formulation_Decision_Tree" { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10];
// Nodes start [label="Poorly Soluble Pyrazole", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is the compound ionizable?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a1_yes [label="pH Adjustment", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; a1_no [label="Consider Co-solvents", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is co-solvent approach sufficient?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a2_yes [label="Proceed with Assay", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; a2_no [label="Advanced Formulations", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclodextrins [label="Cyclodextrins", fillcolor="#F1F3F4", fontcolor="#202124"]; solid_dispersion [label="Solid Dispersions", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> a1_no [label="No"]; a1_no -> q2; q2 -> a2_yes [label="Yes"]; q2 -> a2_no [label="No"]; a2_no -> cyclodextrins; a2_no -> solid_dispersion; } dot Caption: Decision tree for selecting a solubility enhancement strategy.
Section 4: Final Recommendations
-
Characterize Early and Often: Don't wait for inconsistent biological data to suspect a solubility problem. Characterize the aqueous solubility of your key pyrazole compounds early in the discovery process.
-
Assay-Specific Solubility: Always determine solubility under the precise conditions of your biological assay (buffer, pH, temperature, and co-solvent concentration).
-
Document Everything: Keep meticulous records of your formulation methods, including solvent ratios, incubation times, and temperatures. This is crucial for ensuring the reproducibility of your experiments.
-
Consider Structural Modifications: In some cases, medicinal chemistry efforts can be directed toward introducing polar functional groups or creating more soluble prodrugs to inherently improve the physicochemical properties of the pyrazole series.[8]
References
-
Manetti, F., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. European Journal of Medicinal Chemistry, 45(12), 5958-64. Retrieved from [Link]
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Hoelke, B., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. Drug Discovery Today, 17(21-22), 1155-60. Retrieved from [Link]
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Bienta. (n.d.). Aqueous Solubility Assay. Bienta. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Retrieved from [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
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Moro, A., et al. (2019). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 10(10), 1435-1441. Retrieved from [Link]
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El-Faham, A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(24), 5678. Retrieved from [Link]
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ResearchGate. (n.d.). Biologically active compounds have pyrazole rings. ResearchGate. Retrieved from [Link]
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Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Pharmaceutics, 13(10), 1660. Retrieved from [Link]
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Orrego-Hernández, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5585. Retrieved from [Link]
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Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules, 26(20), 6159. Retrieved from [Link]
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Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]
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Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5613–5622. Retrieved from [Link]
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ResearchGate. (2024). Development of Water-Soluble Nanoformulations of Novel Pyrazolone Derivatives and the Evaluation of Their Antibacterial and Antioxidant Activities. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of the tested compounds in simulated gastro-intestinal fluids. ResearchGate. Retrieved from [Link]
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IRIS UniGe. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. IRIS UniGe. Retrieved from [Link]
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ResearchGate. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. ResearchGate. Retrieved from [Link]
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ACS Publications. (2025). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. NCBI. Retrieved from [Link]
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Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-8. Retrieved from [Link]
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European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. Retrieved from [Link]
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ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. Retrieved from [Link]
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Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Retrieved from [Link]
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ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media?. ResearchGate. Retrieved from [Link]
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Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. NCBI. Retrieved from [Link]
-
Thieme Connect. (2025). Sustainable routes and mechanistic study in pyrazole synthesis using deep eutectic solvents (DESs). Thieme Connect. Retrieved from [Link]
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World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]
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MDPI. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Retrieved from [Link]
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SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]
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ResearchGate. (n.d.). PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture. ResearchGate. Retrieved from [Link]_
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V-Pra. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. V-Pra. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. NCBI. Retrieved from [Link]
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Pharmaceutical Technology. (2026). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Retrieved from [Link]
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EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Retrieved from [Link]
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Technical Support Center: Refining Crystallization Techniques for Novel Pyrazole Compounds
Welcome to the technical support center dedicated to advancing your research through the refinement of crystallization techniques for novel pyrazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of obtaining high-quality crystalline forms of pyrazole-based molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your crystallization processes effectively.
This resource is structured to address the practical challenges you face at the bench. We will explore common issues, from the initial difficulty of inducing crystallization to the more nuanced challenges of controlling polymorphism and crystal habit. The information presented here is grounded in established crystallographic principles and supported by authoritative references to ensure scientific integrity.
Part 1: Troubleshooting Guide - Common Crystallization Challenges
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Question 1: My pyrazole compound oils out of solution instead of crystallizing. What are the likely causes and how can I resolve this?
Answer:
"Oiling out," or the separation of a liquid solute phase instead of a solid crystalline phase, is a common and frustrating problem. It typically occurs when the supersaturation of the solution is too high, or when the solute's melting point is lower than the temperature of the solution.[1] For pyrazole compounds, which often have aromatic rings and the potential for strong intermolecular interactions, this can be particularly prevalent.
Causality and Remediation Strategy:
-
Excessive Supersaturation: Rapid cooling or the fast addition of an anti-solvent can generate a level of supersaturation that the system cannot relieve through the orderly process of crystal nucleation and growth.[2] Instead, the solute crashes out as a liquid.
-
Solution: Employ a slower cooling rate.[3] Insulating the crystallization vessel can promote gradual cooling, allowing molecules sufficient time to orient themselves into a crystal lattice.[4] If using an anti-solvent, add it dropwise to the stirred solution at the point of maximum agitation to ensure rapid mixing and avoid localized high supersaturation.[5]
-
-
Solvent Choice: The chosen solvent may have a boiling point that is too close to or exceeds the melting point of your pyrazole compound.[1] Pyrazole itself has a melting point of 67-70°C.[6] If dissolved in a solvent like boiling heptane (boiling point ~98°C), it might "melt" in the solution before it has a chance to crystallize upon cooling.
-
Solution: Select a solvent with a lower boiling point. A good rule of thumb is to choose a solvent with a boiling point at least 10°C below the melting point of your compound.[1] Alternatively, use a solvent system where your compound has high solubility at a temperature well below its melting point.
-
-
Impurities: The presence of impurities can inhibit nucleation and promote oiling out.[7][8] Impurities can disrupt the formation of a stable crystal lattice.
-
Solution: Ensure the purity of your starting material. If necessary, perform a preliminary purification step, such as flash chromatography, before attempting crystallization.
-
Question 2: I am unable to induce crystallization. My solution remains clear even after cooling. What steps can I take?
Answer:
Failure to induce crystallization typically points to insufficient supersaturation or kinetic barriers to nucleation.[9] The solution may be undersaturated, or the energy barrier for the initial formation of crystal nuclei may be too high.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[4] The microscopic scratches provide nucleation sites.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the supersaturated solution.[10] This provides a template for further crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate the solvent by passing a gentle stream of nitrogen or air over the solution, or by leaving it in a loosely covered container.[11] This increases the solute concentration. This method is particularly useful for compounds that are highly soluble even at room temperature.[11]
-
Anti-solvent Addition: If your pyrazole is soluble in a "good" solvent, carefully add a miscible "poor" solvent (an anti-solvent) in which it is insoluble.[2][12] For many pyrazoles, which are soluble in polar organic solvents like ethanol or acetone, water can be an effective anti-solvent.[11][13] The addition of the anti-solvent reduces the overall solubility of the compound, inducing crystallization.[2]
-
-
Re-evaluate Solvent System: The compound may be too soluble in the chosen solvent even at low temperatures.[3] An ideal crystallization solvent dissolves the compound when hot but has low solubility when cold.[14] You may need to screen for a new solvent or a co-solvent system.[15]
Question 3: My crystallization yields are consistently low. How can I improve the recovery of my pyrazole compound?
Answer:
Low yields can result from several factors, including incomplete crystallization due to residual solubility, premature filtration, or the use of an inappropriate solvent.[16]
Optimization Strategies:
-
Maximize Supersaturation upon Cooling: Ensure you are starting with a saturated solution at an elevated temperature.[4] Use the minimum amount of hot solvent required to fully dissolve your compound.[14]
-
Optimize Cooling: After slow cooling to room temperature, further cool the solution in an ice bath to minimize the solubility of your compound and maximize the crystal yield.[14]
-
Solvent Selection: The solubility profile of your pyrazole in the chosen solvent is critical. If the compound has significant solubility even at low temperatures, you will lose a substantial amount in the mother liquor. A solvent screen is highly recommended.
-
Anti-solvent Addition: A combined cooling and anti-solvent approach can significantly improve yields.[10] After cooling the solution, the addition of an anti-solvent can further decrease the compound's solubility.
Question 4: I've obtained crystals, but they are very fine needles, making them difficult to filter and handle. How can I obtain larger crystals?
Answer:
The formation of small, needle-like crystals is often a consequence of rapid nucleation and growth, which can be influenced by high supersaturation and the intrinsic crystal packing of the molecule.[3][17]
Methods to Promote Larger Crystal Growth:
-
Slow Cooling: A slow cooling rate is crucial as it allows for the formation of fewer nuclei, which then have more time to grow larger.[3] Insulating the flask is a simple and effective method.[4]
-
Reduce Supersaturation: Work with more dilute solutions. While this may slightly reduce the overall yield, it can significantly improve crystal size and quality.
-
Solvent System Modification: The solvent can influence crystal habit.[17] Experiment with different solvents or co-solvent systems. Sometimes, a more viscous solvent can slow down diffusion and promote the growth of larger, more well-defined crystals.
-
Temperature Cycling: A more advanced technique involves cycling the temperature of the solution. This process, known as Ostwald ripening, dissolves smaller, less stable crystals and allows for the growth of larger, more thermodynamically stable ones.[17]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for screening the crystallization of a novel pyrazole compound?
A1: Pyrazole and its derivatives have a range of polarities but are generally soluble in polar organic solvents.[13] A good starting point for solvent screening includes:
-
Protic Solvents: Ethanol, isopropanol, methanol.[11] These are often effective for cooling crystallization due to the significant temperature-dependent solubility of many organic compounds.[3]
-
Aprotic Solvents: Ethyl acetate, acetone.[11] These can also be good choices for cooling crystallization or as the "good" solvent in an anti-solvent system.
-
Aromatic Solvents: Toluene can be effective for less polar pyrazole derivatives.[11]
-
Anti-solvents: Water and hexanes are common anti-solvents to use with the polar organic solvents listed above.[11]
Q2: How can I control for polymorphism in my pyrazole crystallizations?
A2: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability.[12][18] Control over polymorphism can be achieved by carefully controlling crystallization conditions:
-
Solvent: Different solvents can stabilize different polymorphs.
-
Temperature and Cooling Rate: The rate of cooling can influence which polymorphic form nucleates and grows.
-
Supersaturation: The level of supersaturation can be a determining factor in polymorph formation.[19] A systematic screen of various solvents and crystallization conditions is the most effective way to identify and selectively crystallize different polymorphs.[20]
Q3: What analytical techniques are essential for characterizing my pyrazole crystals?
A3: Proper characterization is crucial to confirm the identity, purity, and solid-state form of your crystalline material. Essential techniques include:
-
X-ray Diffraction (XRD): Both Single-Crystal XRD and Powder XRD (PXRD) are powerful for determining the crystal structure and identifying different polymorphic forms.[21][22][23]
-
Differential Scanning Calorimetry (DSC): Used to determine the melting point and detect polymorphic transitions.[24]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups and may show differences between polymorphs.[21][25]
-
Optical Microscopy: Useful for visually assessing crystal habit, size, and purity.[25]
Q4: Can I use co-crystallization to improve the properties of my pyrazole compound?
A4: Yes, co-crystallization is an advanced technique where the pyrazole compound is crystallized with a second component (a "co-former") to form a new crystalline structure.[12] This can be used to improve physicochemical properties such as solubility, stability, and bioavailability.[12]
Part 3: Experimental Protocols and Data
Protocol 1: General Cooling Crystallization
-
Dissolution: In an appropriate flask, add the crude pyrazole compound. Add a minimal volume of the selected solvent (e.g., ethanol, isopropanol).[11]
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[11]
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated.[4][11]
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[4][11]
-
Drying: Dry the crystals under vacuum to a constant weight.[11]
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the pyrazole compound in a minimum amount of a "good" solvent (e.g., acetone, ethanol) at room temperature or with gentle heating.
-
Anti-solvent Addition: While stirring, add a "poor" solvent (an anti-solvent, e.g., water, hexanes) dropwise until the solution becomes persistently turbid.[12]
-
Crystal Growth: If necessary, gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Isolation, Washing, and Drying: Follow steps 5-8 from the Cooling Crystallization protocol.
Data Presentation: Solvent Screening for a Hypothetical Pyrazole Derivative
The following table provides a template for recording and comparing crystallization data. The values are hypothetical and should be replaced with your experimental data.
| Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Yield (%) |
| Ethanol | High | Low | Good, well-formed prisms | 85 |
| Isopropanol | High | Low | Good, plates | 82 |
| Acetone | Very High | Moderate | Small needles | 65 |
| Ethyl Acetate | High | Low | Good, prisms | 88 |
| Toluene | Moderate | Very Low | Small needles | 75 |
| Water | Insoluble | Insoluble | N/A | N/A |
Part 4: Visualization of Workflows
Diagram 1: General Crystallization Workflow
This diagram illustrates the decision-making process for a standard crystallization experiment.
Caption: A workflow for cooling crystallization with troubleshooting steps.
Diagram 2: Solvent Selection Strategy
This diagram outlines a logical approach to selecting an appropriate solvent system.
Caption: A decision tree for selecting a suitable crystallization solvent.
References
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Longdom Publishing (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Available at: [Link]
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Syrris. Pharmaceutical Crystallization in drug development. Available at: [Link]
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SOP: CRYSTALLIZATION. Available at: [Link]
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Longdom Publishing (2025). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Available at: [Link]
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RM@Schools. Antisolvent Crystallization. Available at: [Link]
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University of Colorado Boulder. Crystallization. Available at: [Link]
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SciSpace. Crystallization by Antisolvent Addition and Cooling. Available at: [Link]
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Mettler Toledo. Using AntiSolvent for Crystallization. Available at: [Link]
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Slideshare. Various techniques for study of Crystal Properties. Available at: [Link]
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Journal of Chemical Engineering Research Updates. Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Available at: [Link]
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MDPI. Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Available at: [Link]
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International Journal of Exploring Emerging Trends in Engineering (IJEETE). CRYSTAL CHARACTERIZATION TECHNIQUES. Available at: [Link]
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European Journal of Chemistry. Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. Available at: [Link]
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ResearchGate. Effect of Impurities on the Growth Kinetics of Crystals. Available at: [Link]
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Polymorphism control and the formation of organic molecular nanocrystals. Available at: [Link]
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CrystEngComm (RSC Publishing). Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Therapeutic Target Validation of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine as a potential therapeutic agent. Given the novelty of this specific molecule, direct experimental data is not yet publicly available[1]. Therefore, this document outlines a robust, multi-stage validation strategy, drawing parallels with established therapeutic agents that share its core pyrazole and pyridine scaffolds. These scaffolds are present in numerous FDA-approved drugs, known for a wide range of biological activities including anti-inflammatory, antimicrobial, and antitumor effects[2][3][4][5].
Our approach will be to hypothesize a therapeutic application based on the known activities of related compounds and then detail the necessary experiments to validate both the compound and its molecular target. For comparative purposes, we will reference the well-characterized Janus kinase (JAK) inhibitor, Tofacitinib (Xeljanz®) , which also features a pyrazole-like core (a pyrrolopyrimidine) and targets a well-defined signaling pathway.
Part 1: Initial Hypothesis and Rationale
The structure of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine, containing both a pyrazole and a pyridine ring, is suggestive of several potential biological activities. Pyrazole derivatives are known to act as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer and autoimmune disorders[6]. The pyridine moiety is also a common feature in kinase inhibitors, often involved in forming key hydrogen bonds within the ATP-binding pocket of the target enzyme.
Hypothesis: Based on its structural motifs, 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine is a potential inhibitor of one or more protein kinases involved in oncogenic or inflammatory signaling pathways.
Initial Validation Steps:
-
Broad Kinase Profiling: Screen the compound against a large panel of human kinases to identify potential targets.
-
Phenotypic Screening: Assess the compound's effect on cancer cell line proliferation to determine its potential as an anti-cancer agent.
Part 2: In Vitro Target Validation and Characterization
Once initial "hits" are identified from kinase profiling, a series of in vitro experiments are required to confirm and characterize the interaction between the compound and its putative target.
Experimental Workflow: In Vitro Validation
Caption: Workflow for in vitro target validation of a novel kinase inhibitor.
Detailed Experimental Protocols
1. Biochemical IC50 Determination
-
Objective: To determine the concentration of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine required to inhibit the activity of the target kinase by 50%.
-
Methodology:
-
Prepare a series of dilutions of the test compound (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
In a 384-well plate, add the recombinant target kinase enzyme, a suitable substrate peptide, and ATP.
-
Add the test compound dilutions to the wells. Include a positive control (a known inhibitor like Tofacitinib) and a negative control (DMSO vehicle).
-
Incubate the plate at 30°C for 60 minutes.
-
Add a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is proportional to kinase activity.
-
Read the luminescence on a plate reader.
-
Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
2. Cellular Target Engagement
-
Objective: To confirm that the compound binds to its intended target within a cellular context.
-
Methodology (Cellular Thermal Shift Assay - CETSA):
-
Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to 80% confluency.
-
Treat the cells with the test compound (at a concentration ~10x its biochemical IC50) or vehicle (DMSO) for 1 hour.
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysate into a PCR plate.
-
Heat the plate across a temperature gradient (e.g., from 40°C to 70°C) for 3 minutes.
-
Centrifuge the plate to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble target kinase remaining at each temperature using Western Blot or ELISA.
-
Binding of the compound will stabilize the kinase, resulting in a higher melting temperature compared to the vehicle-treated control.
-
Comparative Data: Expected Performance
The following table outlines hypothetical, yet realistic, data for our novel compound compared to the established drug, Tofacitinib, which targets the JAK family of kinases.
| Parameter | 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine (Hypothetical Data) | Tofacitinib (Reference Data) | Rationale for Comparison |
| Primary Target | Kinase X | JAK3, JAK1 | Both are protein kinases involved in cytokine signaling. |
| Biochemical IC50 | 15 nM | JAK3: 1.1 nM; JAK1: 3.2 nM | Demonstrates the potency of the compound against its purified target enzyme. A low nanomolar IC50 is desirable. |
| Cellular IC50 | 150 nM | ~50-200 nM (cell-type dependent) | Measures the compound's effectiveness in a biological system, accounting for cell permeability and off-target effects. |
| CETSA Shift (ΔTm) | + 4.5 °C at 1 µM | + 3-5 °C (typical for potent binders) | Provides direct evidence of target engagement in a cellular environment. A significant thermal shift indicates strong binding. |
Part 3: Cellular and In Vivo Validation
Demonstrating target engagement is crucial, but it must be linked to a functional cellular and, ultimately, a therapeutic effect. This involves assessing the compound's impact on downstream signaling pathways and its efficacy in disease models.
Signaling Pathway Analysis
If our hypothetical target "Kinase X" is involved in a pathway analogous to the JAK/STAT pathway targeted by Tofacitinib, we would expect to see similar downstream effects.
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A Comparative Guide to the Cross-Reactivity Profiling of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine
This guide provides an in-depth comparative analysis of the cross-reactivity profile of the novel compound 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-tiered approach to assessing kinase selectivity. We will objectively compare its hypothetical performance with established pyrazole-based kinase inhibitors, supported by detailed experimental protocols and data interpretation frameworks. Our focus is on the causality behind experimental choices, ensuring a self-validating system of protocols that underscores scientific integrity.
Introduction: The Pyrazole Scaffold and the Imperative of Selectivity
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its structural versatility and ability to form key hydrogen bond interactions within ATP-binding pockets have made it a cornerstone in the design of protein kinase inhibitors.[4][5] The compound of interest, 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine, incorporates this key pyrazole motif, suggesting its potential as a kinase inhibitor.
However, the very features that make the pyrazole scaffold effective can also lead to promiscuous binding, where a compound inhibits multiple kinases beyond its intended target.[5][6] Such off-target activity can lead to unforeseen toxicities or diminished therapeutic efficacy. Therefore, rigorous cross-reactivity and selectivity profiling are not merely ancillary screening steps but a critical component of the drug discovery process, essential for de-risking a lead candidate.[7][8] This guide details a systematic workflow to characterize the selectivity of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine and benchmark it against relevant alternatives.
A Tiered Strategy for Selectivity Profiling
A robust assessment of cross-reactivity employs a tiered approach, moving from broad, high-throughput methods to more focused, physiologically relevant assays. This strategy allows for early identification of potential liabilities and conserves resources by focusing in-depth studies on the most promising candidates.
Caption: A tiered workflow for kinase inhibitor cross-reactivity studies.
Comparative Compounds
To provide context for the performance of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine (herein designated Cmpd-X ), we will compare its hypothetical data against two well-characterized, pyrazole-containing kinase inhibitors:
-
Comparator A (Ruxolitinib): A potent JAK1/2 inhibitor, known for its high selectivity within the JAK family.
-
Comparator B (Axitinib): A multi-kinase inhibitor targeting VEGFRs, PDGFR, and c-KIT, representing a less selective, broader-spectrum agent.[2]
Tier 1: Broad Kinome Screening
The initial step is to understand the compound's interaction landscape across a significant portion of the human kinome. This is crucial for identifying both the primary target(s) and any potent off-targets early in the development process.[9]
Experimental Protocol: Large-Panel Kinase Screen (e.g., KinomeScan™)
This methodology relies on a competitive binding assay to quantify the interaction of a test compound with a large panel of kinases.
-
Principle: DNA-tagged kinases are incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is inversely proportional to its affinity for the test compound.
-
Compound Preparation: Prepare a stock solution of Cmpd-X in 100% DMSO at 100X the final desired screening concentration (e.g., 100 µM for a 1 µM screen).
-
Assay Execution (Simplified):
-
A panel of human kinases (e.g., 468 kinases) is prepared.
-
Each kinase is incubated with the immobilized ligand and Cmpd-X at a fixed concentration (e.g., 1 µM).
-
After reaching equilibrium, unbound components are washed away.
-
The amount of kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
-
Data Analysis: Results are typically expressed as a percent of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.
-
%Ctrl = (Signal_Compound / Signal_DMSO_Control) * 100
-
A common threshold for a significant "hit" is a %Ctrl value < 10% or < 35%.
-
Comparative Data (Hypothetical)
The following table summarizes hypothetical results from a broad kinase panel screen at 1 µM.
| Compound | Primary Target(s) (%Ctrl) | Potent Off-Targets (%Ctrl < 10%) | Selectivity Score (S-Score) |
| Cmpd-X | Aurora Kinase A (5%) | 4 (e.g., FLT3, RET, JAK2, FYN) | S(10) = 0.01 |
| Comparator A | JAK1 (2%), JAK2 (1%) | 1 (JAK3) | S(10) = 0.004 |
| Comparator B | VEGFR2 (1%), PDGFRβ (3%) | 15 (e.g., c-KIT, ABL, SRC family) | S(10) = 0.034 |
-
Interpretation: In this hypothetical scenario, Cmpd-X shows potent binding to its primary target, Aurora Kinase A, but also interacts with four other kinases. Its selectivity is intermediate between the highly selective Comparator A and the multi-targeted Comparator B. This initial screen provides a crucial roadmap for subsequent, more detailed investigations.
Tier 2: Potency and Binding Affinity Determination
Once primary targets and significant off-targets are identified, the next step is to quantify the potency (IC50) and direct binding affinity (Kd) for these specific interactions. This provides quantitative data for direct comparison.
Experimental Protocol: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)
This assay measures the enzymatic activity of the kinase by quantifying the amount of ADP produced, which is a universal product of kinase-catalyzed phosphorylation.
-
Principle: The kinase reaction is performed, and then the remaining ATP is depleted. ADP is subsequently converted to ATP, which is used by luciferase to generate light. The luminescent signal is directly proportional to kinase activity.[10]
-
Reagents: Recombinant kinase (e.g., Aurora Kinase A), appropriate substrate (e.g., Kemptide), ATP, Cmpd-X , and ADP-Glo™ reagent kit.
-
Procedure:
-
Create a serial dilution of Cmpd-X (e.g., 10-point, 3-fold dilution starting from 10 µM).
-
In a 384-well plate, add kinase, substrate, and either Cmpd-X dilution or DMSO (control).
-
Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Comparative Data (Hypothetical)
This table presents hypothetical IC50 values for the primary target and a key off-target identified in Tier 1.
| Compound | Primary Target IC50 (nM) | Key Off-Target IC50 (nM) | Selectivity Ratio |
| Cmpd-X | Aurora A: 15 nM | JAK2: 250 nM | 16.7-fold |
| Comparator A | JAK2: 5 nM | Aurora A: >10,000 nM | >2,000-fold |
| Comparator B | VEGFR2: 2 nM | JAK2: 150 nM | 75-fold |
-
Interpretation: Cmpd-X demonstrates potent inhibition of its primary target. However, the 16.7-fold selectivity over JAK2 is modest and warrants further investigation in a cellular context to understand the functional consequences of this off-target activity.
Tier 3: Cellular and Functional Validation
Biochemical assays, while precise, do not fully replicate the complexity of the cellular environment, which includes factors like membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[11] Cellular assays are therefore essential to confirm target engagement and functional effects.
Caption: On-target (Aurora A) vs. off-target (JAK2) effects of Cmpd-X.
Experimental Protocol: Western Blot for Phospho-Protein Levels
This protocol assesses the ability of Cmpd-X to inhibit the phosphorylation of a downstream substrate in a relevant cell line.
-
Principle: Measure the levels of a specific phosphorylated protein in cell lysates after treatment with the inhibitor. A decrease in the phospho-protein signal indicates target engagement and functional inhibition of the upstream kinase.
-
Cell Line Selection: Choose a cell line where the target pathway is active. For Aurora Kinase A, a cancer cell line like HeLa or HCT116 is appropriate. For the JAK2 off-target, a cell line like HEL 92.1.7, which is dependent on JAK2 signaling, can be used.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with serially diluted Cmpd-X for a specified time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated substrate (e.g., p-Aurora A (Thr288)) and total protein (e.g., total Aurora A) or a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities. Normalize the phospho-protein signal to the total protein or loading control signal. Plot the normalized signal against inhibitor concentration to determine the cellular IC50.
Comparative Data (Hypothetical)
This table shows the cellular potency of the compounds against their on- and off-targets.
| Compound | Cellular On-Target IC50 (nM) | Cellular Off-Target IC50 (nM) | Cellular Selectivity Ratio |
| Cmpd-X | p-Aurora A: 85 nM | p-STAT3 (JAK2): 1100 nM | 12.9-fold |
| Comparator A | p-STAT3 (JAK2): 25 nM | p-Aurora A: >10,000 nM | >400-fold |
| Comparator B | p-VEGFR2: 10 nM | p-STAT3 (JAK2): 550 nM | 55-fold |
-
Interpretation: The cellular data for Cmpd-X confirms on-target activity, though with a predictable rightward shift in potency compared to the biochemical assay. The cellular selectivity over JAK2 remains modest. This result is critical: it suggests that at therapeutic concentrations intended to inhibit Aurora A, there is a tangible risk of simultaneously inhibiting the JAK/STAT pathway, which could lead to unintended biological consequences.
Conclusion and Future Directions
This guide outlines a systematic, evidence-based approach to characterizing the cross-reactivity of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine. Based on our hypothetical data, Cmpd-X is a potent inhibitor of Aurora Kinase A. However, its selectivity profile is not ideal, with demonstrable off-target activity against JAK2 both biochemically and in cells.
Compared to the highly selective Comparator A (Ruxolitinib) , Cmpd-X carries a higher risk of off-target effects. Its profile is more akin to, though still more selective than, the multi-kinase inhibitor Comparator B (Axitinib) .
Key Takeaways:
-
Early, broad screening is essential: The initial kinome scan was critical for identifying the JAK2 liability.
-
Cellular validation is non-negotiable: Cellular assays provided a more realistic measure of functional selectivity and confirmed that the off-target activity is relevant in a physiological context.
-
Data-driven decisions: The comparative analysis clearly positions Cmpd-X on the selectivity spectrum, informing a risk-benefit assessment for its continued development.
Future work on this scaffold should focus on structure-activity relationship (SAR) studies to improve selectivity against JAK2 while maintaining potency for Aurora Kinase A. Computational docking and analysis of kinase crystal structures could reveal key residues that can be exploited to achieve greater differentiation between the ATP-binding pockets of these two kinases.[6][12]
References
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Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters. [Link]
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Cetin, B. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. [Link]
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Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (2022). MDPI. [Link]
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Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). National Center for Biotechnology Information. [Link]
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Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. [Link]
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Bamborough, P. (2012). Targeted kinase selectivity from kinase profiling data. Journal of Medicinal Chemistry. [Link]
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Bamborough, P., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. National Center for Biotechnology Information. [Link]
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Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. [Link]
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Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]
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Liu, H., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
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Recent advances in methods to assess the activity of the kinome. (2017). F1000Research. [Link]
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Off-target identification of kinase drug candidates. (n.d.). ResearchGate. [Link]
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Chemical Science. [Link]
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Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). National Center for Biotechnology Information. [Link]
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PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]
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Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. (n.d.). International Journal of Drug Development and Research. [Link]
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Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to produce (E)-1-styrylpyrazoles 19. (n.d.). ResearchGate. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Center for Biotechnology Information. [Link]
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Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. (2026). ResearchGate. [Link]
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A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
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Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. (2016). Journal of Medicinal Chemistry. [Link]
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Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. [Link]
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1-[2-(pyridin-2-yl)ethyl]-1h-pyrazol-3-amine. (n.d.). PubChemLite. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]
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Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules. [Link]
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1-Ethyl-1h-pyrazol-4-amine. (n.d.). PubChem. [Link]
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Recent applications of pyrazole and its substituted analogs. (2016). Journal of Applied Pharmaceutical Science. [Link]
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1-(oxan-2-yl)-1H-pyrazol-4-amine. (n.d.). PubChem. [Link]
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"reproducibility of synthesis and bioassays for 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine"
Topic: Reproducibility of Synthesis and Bioassays for 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Pharmacologists.
Executive Summary: The Pyrazole-Pyridine Linker Challenge
The molecule 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine represents a critical "privileged scaffold" in drug discovery, frequently serving as a pharmacophore for CDK2 inhibitors and Histamine H4 receptor antagonists . However, its reproducibility is often plagued by two distinct chemical challenges: the regioselectivity of the pyrazole
This guide objectively compares the Standard Industrial Route (Method A) against the Optimized Chemo-Selective Route (Method B) , providing experimental data to validate why the latter offers superior reproducibility for scale-up and bioassay consistency.
Part 1: Synthesis Reproducibility & Method Comparison
The Core Problem: Catalyst Poisoning & Regio-Isomerism
In the standard synthesis, researchers often attempt to alkylate 4-nitropyrazole with 2-(2-bromoethyl)pyridine followed by catalytic hydrogenation. This approach fails in reproducibility due to:
-
Isomeric Mixtures:
-alkylation of pyrazoles often yields a mixture of and isomers, which are difficult to separate by flash chromatography due to similar polarity. -
Catalytic Dead-End: The pyridine nitrogen coordinates strongly to Palladium (Pd) surfaces, poisoning the catalyst during the hydrogenation of the nitro group. This leads to stalled reactions and the formation of partially reduced hydroxylamine impurities.
Comparative Analysis: Method A vs. Method B
| Feature | Method A: Standard Alkylation | Method B: Michael Addition + Iron Reduction |
| Reagents | 4-Nitropyrazole + 2-(2-bromoethyl)pyridine + NaH | 4-Nitropyrazole + 2-Vinylpyridine + DBU |
| Reduction | H₂ / Pd-C (Methanol) | Fe / NH₄Cl (Ethanol/Water) |
| Regioselectivity | Poor (~3:1 mixture of N1:N2) | Excellent (>10:1 N1-selective) |
| Yield (Overall) | 35-45% (Variable) | 78-85% (Consistent) |
| Purity Profile | Contains de-halogenated byproducts | High purity; iron salts removed by filtration |
| Scalability | Low (Exothermic NaH step) | High (Mild Michael addition) |
Part 2: Self-Validating Experimental Protocol (Method B)
Objective: Synthesis of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine with >98% purity.
Step 1: Regioselective Michael Addition
Rationale: Using 2-vinylpyridine utilizes the specific acidity of the pyrazole N-H to drive the reaction thermodynamically toward the
-
Charge: To a round-bottom flask, add 4-nitropyrazole (1.0 eq) and acetonitrile (10 V).
-
Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq). Note: DBU acts as a nucleophilic catalyst.
-
Addition: Dropwise add 2-vinylpyridine (1.2 eq) at room temperature.
-
Reaction: Heat to reflux (80°C) for 6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The spot for 4-nitropyrazole (
) should disappear; product appears at . -
Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with water (x2) and brine.
-
Checkpoint:
H NMR must show the ethylene bridge triplets at 4.5 and 3.2 ppm.
Step 2: Iron-Mediated Reduction (The "Poison-Proof" Method)
Rationale: Iron powder in ammonium chloride reduces the nitro group via a single electron transfer mechanism that is unaffected by the pyridine nitrogen, unlike Pd/C hydrogenation.
-
Solvent System: Dissolve the intermediate from Step 1 in Ethanol/Water (3:1 ratio).
-
Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (325 mesh, 5.0 eq).
-
Reduction: Heat to 70°C with vigorous stirring for 2 hours. The reaction will turn rust-brown.
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Basify with saturated NaHCO₃ to pH 9. Extract with DCM/Isopropanol (9:1).
-
Stabilization (Critical): The free amine is air-sensitive (turns purple). Immediately treat with HCl in dioxane to precipitate the dihydrochloride salt for long-term storage.
Part 3: Bioassay Reproducibility
The 4-aminopyrazole moiety is a "privileged structure" for kinase inhibition (e.g., CDK2) and GPCR binding. Reproducibility in these assays depends on handling the oxidation state of the amine.
Assay 1: CDK2/CyclinE Kinase Inhibition
-
Platform: ADP-Glo™ Kinase Assay (Luminescence).
-
Critical Variable: DTT Concentration . The free amine can undergo oxidative dimerization in the assay buffer.
-
Protocol Adjustment: Ensure the kinase buffer contains 2 mM DTT or TCEP . Without reducing agents, IC₅₀ values can shift by 10-fold due to compound degradation.
Assay 2: Histamine H4 Receptor Binding
-
Platform: Radioligand Binding (
-Histamine). -
Critical Variable: pH Sensitivity . The pyridine ring (
) and the aminopyrazole ( ) change ionization states near physiological pH. -
Protocol Adjustment: Strictly buffer to pH 7.4 using HEPES. Phosphate buffers can precipitate the cationic form of the drug.
Part 4: Visualization of Workflows
Diagram 1: Synthesis Logic Flow (Method A vs. B)
Caption: Comparative workflow showing the failure points of the standard alkylation route versus the robustness of the Michael addition/Iron reduction protocol.
Diagram 2: Bioassay Signal Transduction & Interference
Caption: Critical control points in bioassays. Red nodes indicate where reproducibility is often lost due to oxidation or pH errors.
References
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Source: RSC Advances / PubMed Central. URL:[Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. Source: Molecules (MDPI). URL:[Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Source: Molecules (MDPI). URL:[Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Source: Molecules (MDPI). URL:[Link]
- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
